molecular formula C20H19ClN4O2S B2713044 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-87-8

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2713044
M. Wt: 414.91
InChI Key: NTFAEJHQVRBWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A novel synthesis approach for quinazoline derivatives, including compounds structurally related to 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one, has shown significant promise in anticancer research. These compounds have been identified for their potential to inhibit EGFR-tyrosine kinase, highlighting their relevance as antitumor agents. Specifically, a rational approach and QSAR techniques have underscored the pharmacophoric requirements for these derivatives to act effectively in this capacity, presenting an excellent framework for future anticancer drug discovery (Noolvi & Patel, 2013).

Antimicrobial and Antifungal Activities

Research on quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone, structurally similar to the compound of interest, has demonstrated significant antibacterial and antifungal activities. These synthesized compounds underwent in vitro screening, revealing promising antibacterial activity against various pathogens and pronounced antifungal activity against C. albicans, indicating their potential use in treating microbial infections (Patel, Patel, & Patel, 2010).

properties

CAS RN

422528-87-8

Product Name

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.91

IUPAC Name

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H19ClN4O2S/c1-23-7-9-24(10-8-23)18(26)13-3-2-4-15(11-13)25-19(27)16-6-5-14(21)12-17(16)22-20(25)28/h2-6,11-12H,7-10H2,1H3,(H,22,28)

InChI Key

NTFAEJHQVRBWJL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

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